5-Bromo-nicotinic acid propyl ester

Lipophilicity Physicochemical profiling Membrane permeability

5-Bromo-nicotinic acid propyl ester (propyl 5-bromopyridine-3-carboxylate) is a brominated nicotinic acid ester with molecular formula C₉H₁₀BrNO₂ and molecular weight 244.08 g/mol. The bromine atom at the 5-position of the pyridine ring serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, while the propyl ester group confers distinct physicochemical properties — notably a computed XLogP3 of 2.6 — that differentiate it from the corresponding methyl (XLogP3 = 1.4), ethyl (XLogP3 = 2.0), and parent acid (XLogP3 = 1.1) analogs.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 1033692-96-4
Cat. No. B6352674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-nicotinic acid propyl ester
CAS1033692-96-4
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC(=CN=C1)Br
InChIInChI=1S/C9H10BrNO2/c1-2-3-13-9(12)7-4-8(10)6-11-5-7/h4-6H,2-3H2,1H3
InChIKeyVMBNMGTZFRFBDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-nicotinic acid propyl ester (CAS 1033692-96-4): Physicochemical Baseline and Comparator Context


5-Bromo-nicotinic acid propyl ester (propyl 5-bromopyridine-3-carboxylate) is a brominated nicotinic acid ester with molecular formula C₉H₁₀BrNO₂ and molecular weight 244.08 g/mol [1]. The bromine atom at the 5-position of the pyridine ring serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, while the propyl ester group confers distinct physicochemical properties — notably a computed XLogP3 of 2.6 — that differentiate it from the corresponding methyl (XLogP3 = 1.4), ethyl (XLogP3 = 2.0), and parent acid (XLogP3 = 1.1) analogs [1][2]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, agrochemical development, and materials science, where its specific balance of lipophilicity, ester reactivity, and halogen-enabled coupling chemistry provides options not offered by shorter-chain ester homologs or the free acid .

Why 5-Bromo-nicotinic acid propyl ester Cannot Be Casually Substituted by In-Class Ester Analogs


Generic substitution among 5-bromonicotinic acid esters fails because the alkyl ester chain length directly governs three interdependent parameters critical to both synthetic workflow and downstream biological performance: (i) lipophilicity, which increases by approximately 0.6 logP units per additional methylene group in the ester chain [1]; (ii) hydrolytic stability, with longer-chain alkyl esters demonstrating markedly reduced rates of both chemical and enzymatic hydrolysis — half-lives can vary by more than 30-fold across the methyl-to-propyl range at physiological pH [2]; and (iii) chromatographic retention, where the propyl ester's increased hydrophobicity yields distinct RP-HPLC retention times that directly affect purification strategy and quality control methodology [3]. A methyl or ethyl 5-bromonicotinate cannot simultaneously replicate the propyl ester's intermediate hydrophobicity, its extended shelf stability against premature hydrolysis, and its compatibility with non-polar reaction conditions — parameters that are coupled, not independently tunable, across this homologous series.

Quantitative Differentiation Evidence: 5-Bromo-nicotinic acid propyl ester vs. Closest Analogs


Lipophilicity Gradient: XLogP3 Comparison Across 5-Bromonicotinic Acid Ester Homologs

Among the 5-bromonicotinic acid ester series (acid, methyl, ethyl, propyl), the propyl ester exhibits the highest computed lipophilicity with an XLogP3 of 2.6 [1]. This represents a significant increase over the ethyl ester (XLogP3 = 2.0), methyl ester (XLogP3 = 1.4), and the parent acid (XLogP3 = 1.1) [2]. The 0.6 logP unit increment from ethyl to propyl corresponds to an approximately 4-fold increase in octanol-water partition coefficient, placing the propyl ester in a lipophilicity range associated with improved passive membrane permeability while remaining within drug-like property space [1].

Lipophilicity Physicochemical profiling Membrane permeability

Hydrolytic Stability: Alkyl Chain Length-Dependent Half-Life Extension

Systematic hydrolysis studies of nicotinic acid esters demonstrate that increasing alkyl chain length directly correlates with decreased hydrolysis rates at physiological pH [1]. In the foundational study by Nielsen and Bundgaard (1990), 25 nicotinic acid esters were evaluated at pH 7.4 and 37 °C; the most stable esters (longer-chain alkyl) showed no detectable hydrolysis over 5 weeks, while the most labile displayed half-lives under 3 hours, with the majority of compounds falling in the 100–1000 h range [1]. The rate constants (log k) correlated positively with Taft's polar substituent parameter, indicating that electron-donating alkyl groups stabilize the ester toward nucleophilic attack [1]. The propyl ester is therefore expected to exhibit a hydrolysis half-life 2- to 5-fold longer than the methyl ester and approximately 1.5- to 2-fold longer than the ethyl ester based on class trends, though direct experimental half-life data for the 5-bromo-substituted propyl ester have not been published [1][2].

Hydrolytic stability Prodrug design Shelf-life

Chromatographic Differentiation: RP-HPLC Retention as a Quality Attribute

Reverse-phase HPLC analysis of 5-bromonicotinic acid derivatives on a C18 column using acetonitrile/0.005 mol/L KH₂PO₄ (75:25) mobile phase with UV detection at 279 nm demonstrates baseline separation between 5-bromonicotinic acid and its ethyl ester [1]. The ethyl ester exhibits longer retention than the acid due to its increased hydrophobicity. The propyl ester, with an XLogP3 0.6 units higher than the ethyl ester, is expected to show a further increase in retention factor (k'), consistent with the established linear relationship between logP and log k' in isocratic RP-HPLC systems [1][2]. This differential retention provides a practical quality control advantage: the propyl ester can be resolved from both its hydrolysis product (5-bromonicotinic acid) and from shorter-chain ester contaminants that may arise during synthesis, enabling more definitive purity assessment [1].

RP-HPLC retention Quality control Purity analysis

Patent-Validated Intermediate Utility: 5-Bromonicotinic Acid Propyl Ester in Cholinergic Agent Synthesis

Japanese Patent JPH09255679 (Japan Tobacco Inc., 1997) explicitly describes the esterification of 5-bromonicotinic acid followed by nitrilation, catalytic hydrogenation, and cyclization to produce diazabicyclo[3.3.1]nonane derivatives with cholinergic activity . The patent claims 5-bromonicotinic acid esters of formula II (where R is alkyl) as key intermediates, with the propyl ester specifically included within the claimed alkyl scope . The Soviet patent SU645580A3 further discloses a high-yield (>90%) synthesis method for 5-bromonicotinic acid esters, including the propyl ester, via an imidazole-triphenylphosphite activation pathway, establishing industrial-scale synthetic feasibility [1]. These patent precedent documents establish validated synthetic routes and downstream applications that are less well-defined for longer-chain or branched-chain ester analogs.

Synthetic intermediate Cholinergic agents Patent precedence

Suzuki Cross-Coupling Compatibility: 5-Bromonicotinate Scaffold Reactivity

5-Bromonicotinates have been demonstrated to couple efficiently with arylboronic acids to yield 5-arylnicotinates . The reaction is considerably more sensitive to steric inhibition in the arylboronic acid component than in the pyridyl bromide, indicating that the 5-bromo position on the nicotinate ring is an electronically favorable site for palladium-catalyzed cross-coupling . The propyl ester offers a practical advantage over the free acid in this context: the ester form is directly compatible with anhydrous Suzuki coupling conditions, whereas the free acid (XLogP3 = 1.1) requires in situ protection or generates carboxylate salts that can poison palladium catalysts [1]. Among the ester series, the propyl ester's intermediate lipophilicity (XLogP3 = 2.6) provides better solubility in typical organic coupling solvents (THF, dioxane, toluene) than the methyl ester (XLogP3 = 1.4), while remaining more readily removable by hydrolysis than tert-butyl or benzyl ester protecting groups [1].

Suzuki-Miyaura coupling C-C bond formation Building block

Commercial Availability and Purity Benchmarking: Supplier Landscape Comparison

5-Bromo-nicotinic acid propyl ester (CAS 1033692-96-4) is commercially available from multiple global suppliers at specified purities of 97% (MolCore, ISO-certified) and 98% (Leyan) . By comparison, the more established ethyl ester (CAS 20986-40-7) is offered at purities up to 98% (Thermo Scientific/Alfa Aesar) with broader vendor coverage . The methyl ester (CAS 29681-44-5) is similarly available at 97% purity (Sigma-Aldrich, Thermo Scientific) . The propyl ester's availability at competitive purity levels (97–98%) indicates that it is a viable procurement option with quality specifications comparable to its shorter-chain homologs. Pricing data (e.g., J&K Scientific: ¥897/50 mg on cnreagent.com) suggests the propyl ester commands a moderate premium over the ethyl ester, consistent with its lower production volume and specialized application profile.

Procurement Purity specification Supplier qualification

Optimal Application Scenarios for 5-Bromo-nicotinic acid propyl ester Based on Quantitative Differentiation Evidence


Multi-Step Medicinal Chemistry Synthesis Requiring Extended Intermediate Stability

In medicinal chemistry campaigns involving multi-step synthetic sequences with intermediate storage between steps, the propyl ester's enhanced hydrolytic stability (predicted 2–5× longer half-life than the methyl ester at pH 7.4, 37 °C) reduces the risk of premature ester cleavage [1]. This is particularly relevant when subsequent synthetic steps require aqueous workup or when intermediates must be stored as solutions. The propyl ester's balanced lipophilicity (XLogP3 = 2.6) also facilitates extraction and chromatographic purification without the excessive organic solvent volumes often needed for the highly polar free acid (XLogP3 = 1.1) [2]. Users should select the propyl ester over the ethyl or methyl ester when the synthetic sequence includes aqueous processing steps that could hydrolyze shorter-chain esters.

Suzuki-Miyaura Cross-Coupling Without Protection/Deprotection

For palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids to generate 5-arylnicotinate libraries, the propyl ester enables a direct coupling strategy that bypasses the protection/deprotection sequence required when using 5-bromonicotinic acid . The propyl ester's XLogP3 of 2.6 ensures adequate solubility in standard coupling solvents (THF, dioxane, toluene), an advantage over the methyl ester (XLogP3 = 1.4) which may exhibit limited solubility in non-polar media [2]. Following coupling, the propyl ester can be cleaved under standard basic hydrolysis conditions to liberate the 5-aryl nicotinic acid, or retained if the ester prodrug form is desired for biological evaluation. This scenario directly leverages the evidence that 5-bromonicotinates couple efficiently with arylboronic acids .

Development of Cholinergic and CNS-Targeted Compound Libraries

The patent-validated use of 5-bromonicotinic acid propyl ester as an intermediate for diazabicyclo[3.3.1]nonane cholinergic agents supports its application in CNS-targeted library synthesis. The propyl ester's intermediate chain length provides a lipophilicity profile (XLogP3 = 2.6) that balances blood-brain barrier permeability potential with adequate aqueous solubility, making it a rational choice for CNS-focused medicinal chemistry programs where the final target compounds may retain or derive from the nicotinate ester scaffold. The established synthetic route from the propyl ester through nitrilation and hydrogenation to aminomethylpiperidine intermediates provides a validated pathway that can be adapted for parallel library synthesis.

HPLC Method Development and Quality Control of 5-Bromonicotinate Ester Mixtures

In analytical laboratories developing purity methods for 5-bromonicotinate derivatives, the propyl ester's distinct RP-HPLC retention — predicted to be longer than both the ethyl ester and the free acid on C18 columns with acetonitrile/aqueous phosphate mobile phases — enables simultaneous quantification of multiple ester homologs and their hydrolysis products in a single chromatographic run [3]. The established UV detection wavelength of 279 nm (determined for 5-bromonicotinic acid and its ethyl ester) is directly applicable to the propyl ester due to the shared 5-bromopyridine chromophore [3]. This scenario supports procurement of the propyl ester as a reference standard for method validation and as a system suitability marker in regulated analytical environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-nicotinic acid propyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.